acetyl-(6-formyl-4-oxopteridine-2,4a,6-triylium-3,5-diid-2-yl)azanide
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Overview
Description
Preparation Methods
Acetyl-6-formylpterin is synthesized through a reductive amination reaction, where formyl groups are generated and subsequently acetylated or alkylated . This process results in the formation of stable compounds with diverse properties . The compound can be produced in high purity (≥95%) and is typically stored at -20°C . Industrial production methods involve the use of folic acid as a precursor, which undergoes enzymatic conversion to generate the desired product .
Chemical Reactions Analysis
Acetyl-6-formylpterin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to yield other pteridine derivatives.
Substitution: The formyl and acetyl groups can be substituted with other functional groups to create new compounds.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are stable pteridine derivatives with potential biological activities .
Scientific Research Applications
Acetyl-6-formylpterin has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of acetyl-6-formylpterin involves its interaction with MR1 antigens presented on MAIT cells . It is involved in the enzymatic conversion of GTP to BH4, playing a role in the regulation of neurotransmitter synthesis and other biological processes . The compound’s neuroprotective, antitumor, and anticancer properties are attributed to its ability to modulate various molecular targets and pathways .
Comparison with Similar Compounds
Acetyl-6-formylpterin is unique due to its specific structure and biological activities. Similar compounds include:
- 2-Acetamido-4-oxopteridine-6-carboxaldehyde
- 2-Acetamido-6-formylpteridin-4(3H)-one
- 2-Acetylamino-4-hydroxy-6-formylpteridine
- N-(6-formyl-4-hydroxy-2-pteridinyl)acetamide
- N-(6-formyl-4-oxo-1H-pteridin-2-yl)acetamide
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of acetyl-6-formylpterin .
Properties
Molecular Formula |
C9H5N5O3 |
---|---|
Molecular Weight |
231.17 g/mol |
IUPAC Name |
acetyl-(6-formyl-4-oxopteridine-2,4a,6-triylium-3,5-diid-2-yl)azanide |
InChI |
InChI=1S/C9H5N5O3/c1-4(16)11-9-13-7-6(8(17)14-9)12-5(3-15)2-10-7/h2-3H,1H3 |
InChI Key |
NIADRXQFZGJFCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[N-][C+]1[N-]C(=O)[C+]2C(=N1)N=C[C+]([N-]2)C=O |
Origin of Product |
United States |
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